molecular formula C11H24ClNO2 B1442721 3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride CAS No. 1220018-30-3

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride

Cat. No. B1442721
CAS RN: 1220018-30-3
M. Wt: 237.77 g/mol
InChI Key: JVLCOHQEVCWNAH-UHFFFAOYSA-N
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Description

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride is a synthetic compound with the CAS Number: 1220018-30-3 . It has a linear formula of C11H24ClNO2 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H . This indicates the presence of 11 carbon atoms, 24 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom in the molecule.


Physical And Chemical Properties Analysis

The molecular weight of this compound is 237.77 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

  • Synthesis and Biological Properties : This compound has been synthesized through specific reactions, and its antibacterial and antioxidant properties have been studied. It shows moderate antibacterial activity in some derivatives and high antioxidant activity in others (Гаспарян et al., 2011).

  • Application in Synthesis of Other Compounds : It's used in the conjugate addition to alkyl acrylates, aiding in the synthesis of novel compounds such as 2-(methoxycarbonyl)indolizidine (D’hooghe et al., 2009).

  • Pharmacokinetic Study : Though not directly related to the compound , similar compounds like HM781-36B hydrochloride have been subject to pharmacokinetic studies, revealing insights into metabolism and structural transformations (Kim et al., 2013).

  • As a Protecting Group in Chemistry : Its derivative, 2-(piperidine-1-yl)-ethyl (PIP), has been evaluated as a protecting group for phenols, showing stability under various conditions and potential for deprotection via different routes (Norén, 2021).

  • In Synthesis and Pharmacological Activity Studies : Aminomethylation of substituted acetophenones with this compound leads to products with significant central and peripheral cholinoblocking activities (Gasparyan et al., 2009).

  • In Novel Ether Synthesis : It's involved in the synthesis of novel ethers, like in the etherification of 2-ethyl-1-hexene with methanol to produce unique compounds (Karinen & Krause, 2000).

  • Oxidation of Aromatic Alcohols : Bis(methoxypropyl) ether, a related compound, has been used to promote the oxidation of aromatic alcohols into acids and ketones, highlighting a potential application in organic synthesis (Liu et al., 2018).

properties

IUPAC Name

2-[2-(3-methoxypropoxy)ethyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2.ClH/c1-13-8-4-9-14-10-6-11-5-2-3-7-12-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVLCOHQEVCWNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCOCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxypropyl 2-(2-piperidinyl)ethyl ether hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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